2-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile
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Overview
Description
2-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and a fluorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions, often involving amination and hydrogenation processes . The fluorobenzenesulfonyl group is introduced via sulfonylation reactions, using reagents such as fluorobenzenesulfonyl chloride . The final step involves the coupling of the piperidine derivative with the pyridine ring, which can be achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity . The piperidine and pyridine rings contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1-piperidine)pyridine derivatives: These compounds share the piperidine and pyridine rings but lack the fluorobenzenesulfonyl group.
Indole derivatives: These compounds have a different core structure but may exhibit similar biological activities.
Imidazole derivatives: These compounds contain a five-membered ring with nitrogen atoms and are known for their diverse biological properties.
Uniqueness
The uniqueness of 2-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the fluorobenzenesulfonyl group enhances its reactivity and potential therapeutic effects, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-[[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c19-16-5-1-2-6-17(16)26(23,24)22-9-3-4-15(12-22)13-25-18-10-14(11-20)7-8-21-18/h1-2,5-8,10,15H,3-4,9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHPOFOUFRHHFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2F)COC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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